molecular formula C7H10N2S B1600238 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine CAS No. 94391-50-1

5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Cat. No.: B1600238
CAS No.: 94391-50-1
M. Wt: 154.24 g/mol
InChI Key: RUTIJZLVPLULFO-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a useful research compound. Its molecular formula is C7H10N2S and its molecular weight is 154.24 g/mol. The purity is usually 95%.
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Biological Activity

5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a heterocyclic compound with significant biological activity that has garnered attention for its potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H10_{10}N2_2S
  • Molecular Weight : 154.24 g/mol
  • CAS Number : 259809-24-0

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes involved in cancer progression and other diseases. For instance, it may act as an inhibitor of activated coagulation factor X, suggesting potential use in thrombus-related diseases .

Anticancer Efficacy

Research has reported the following growth inhibition (GI50_{50}) values for this compound against various cancer cell lines:

Cell Line GI50_{50} (μM)
A549 (Lung Cancer)3.35
HeLa (Cervical)6.72
MCF7 (Breast Cancer)4.87
NUGC (Gastric Cancer)25

These values indicate a promising anticancer profile compared to standard chemotherapeutic agents .

Toxicity Profile

In toxicological assessments using normal fibroblast cells (WI38), the compound exhibited a significantly lower toxicity profile compared to its effects on cancerous cells. The selectivity ratio suggests that it is approximately 400-fold less toxic to normal cells than to cancer cells .

Case Studies and Research Findings

  • Study on Anticancer Compounds : A study published in MDPI highlighted the synthesis of various derivatives of thiazolo[4,5-c]pyridine and their evaluation against human cancer cell lines. The results indicated that modifications to the thiazole ring could enhance anticancer activity significantly .
  • Mechanistic Insights : Research has suggested that the compound may mimic the action of established anticancer drugs by targeting ATP-binding sites on tyrosine kinase receptors, thus inhibiting pathways crucial for tumor growth and survival .
  • Pharmacological Profiles : Comparative studies have shown that derivatives of thiazolo[4,5-c]pyridine demonstrate improved pharmacological profiles over traditional compounds due to their unique structural attributes and mechanisms of action .

Properties

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-9-3-2-7-6(4-9)8-5-10-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTIJZLVPLULFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464000
Record name 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94391-50-1
Record name 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In N,N-dimethylformamide (80 ml) was dissolved thiazolo[4,5-c]pyridine (700 mg), followed by the addition of methyl iodide (0.65 ml). The resulting mixture was stirred under heat at 80° C. for 4 hours. After concentration of the reaction mixture under reduced pressure, the residue was dissolved in water (100 ml). Sodium borohydride (583 mg) was added to the resulting solution, followed by stirring at room temperature for 1 hour. After the addition of a saturated aqueous solution of potassium carbonate, the resulting mixture was extracted with ether. The organic layer thus extracted was dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column (methylene chloride:methanol=25:1), whereby the title compound (596 mg) was obtained as a colorless oil.
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
583 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
700 mg
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.